molecular formula C25H21Br B14183853 1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene CAS No. 919342-05-5

1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene

Cat. No.: B14183853
CAS No.: 919342-05-5
M. Wt: 401.3 g/mol
InChI Key: OLWFBYFIRGYDFJ-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene is a complex organic compound that features a brominated phenyl group and an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and indene backbone allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene is unique due to its indene backbone, which provides distinct structural and electronic properties compared to other brominated phenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

919342-05-5

Molecular Formula

C25H21Br

Molecular Weight

401.3 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-2-methylprop-1-enyl]-3-phenyl-1H-indene

InChI

InChI=1S/C25H21Br/c1-17(2)25(19-12-14-20(26)15-13-19)24-16-23(18-8-4-3-5-9-18)21-10-6-7-11-22(21)24/h3-16,24H,1-2H3

InChI Key

OLWFBYFIRGYDFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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